molecular formula C9H9ClN2 B6600923 5-(chloromethyl)-2-methyl-2H-indazole CAS No. 1824466-73-0

5-(chloromethyl)-2-methyl-2H-indazole

Cat. No. B6600923
CAS RN: 1824466-73-0
M. Wt: 180.63 g/mol
InChI Key: DEIHYPIXKGWCPR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-2H-indazole (CMMI) is an organic compound that belongs to the indazole family. It is a colorless solid that is used in various scientific research applications. CMMI is an important intermediate in the synthesis of a variety of organic compounds, and its properties and reactivity have been studied extensively.

Scientific Research Applications

5-(chloromethyl)-2-methyl-2H-indazole has a wide range of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. 5-(chloromethyl)-2-methyl-2H-indazole is also used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, 5-(chloromethyl)-2-methyl-2H-indazole is used as a reagent for the synthesis of heterocyclic compounds and as a starting material for the synthesis of a variety of other organic compounds.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-2H-indazole is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX activity by 5-(chloromethyl)-2-methyl-2H-indazole results in decreased levels of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
5-(chloromethyl)-2-methyl-2H-indazole has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various animal models. In addition, 5-(chloromethyl)-2-methyl-2H-indazole has been shown to have anti-oxidant, anti-microbial, and anti-tumor effects in vitro. 5-(chloromethyl)-2-methyl-2H-indazole has also been shown to have protective effects against neurotoxicity and to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(chloromethyl)-2-methyl-2H-indazole in lab experiments is that it is relatively easy to synthesize and is available in high purity. 5-(chloromethyl)-2-methyl-2H-indazole is also relatively stable and can be stored for long periods of time. However, 5-(chloromethyl)-2-methyl-2H-indazole is toxic and should be handled with care. In addition, 5-(chloromethyl)-2-methyl-2H-indazole is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

The future of 5-(chloromethyl)-2-methyl-2H-indazole is promising. Further research is needed to understand the mechanism of action of 5-(chloromethyl)-2-methyl-2H-indazole and to identify new applications for this compound. In addition, more research is needed to identify potential drug interactions and to determine the optimal dosage and administration of 5-(chloromethyl)-2-methyl-2H-indazole. Finally, more research is needed to identify potential side effects of 5-(chloromethyl)-2-methyl-2H-indazole and to develop safer and more effective formulations of this compound.

Synthesis Methods

5-(chloromethyl)-2-methyl-2H-indazole is typically synthesized by reacting 5-chloro-2-methyl-2H-indole with methyl iodide in the presence of sodium hydride as a base. This reaction takes place at room temperature and produces 5-(chloromethyl)-2-methyl-2H-indazole in good yields. Other methods for the synthesis of 5-(chloromethyl)-2-methyl-2H-indazole include the reaction of 5-chloro-2-methyl-2H-indole with methyl bromide in the presence of a strong base, such as sodium hydride, or the reaction of 5-chloro-2-methyl-2H-indole with methyl triflate in the presence of a strong base.

properties

IUPAC Name

5-(chloromethyl)-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIHYPIXKGWCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-2-methyl-2H-indazole

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